molecular formula C11H8F2O4 B1434804 methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 1773434-87-9

methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Cat. No.: B1434804
CAS No.: 1773434-87-9
M. Wt: 242.17 g/mol
InChI Key: MXIICCZLCBUEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a fluorinated organic compound belonging to the class of benzopyran derivatives. This compound features a benzopyran core with two fluorine atoms at the 5 and 8 positions and a carboxylate ester group at the 3 position. Its unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 5,8-difluorocoumarin or its derivatives.

  • Reaction Steps:

  • Reaction Conditions: Cyclization reactions are often carried out under acidic or basic conditions, depending on the specific synthetic route chosen. The esterification step may require the use of reagents like methanol in the presence of a catalyst.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.

  • Purification: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions at the fluorine or carboxylate positions can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as alcohols and amines.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Industry: It is utilized in the development of advanced materials, such as organic photovoltaic devices and non-fullerene acceptors.

Comparison with Similar Compounds

  • Methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Similar structure but with fluorine at a different position.

  • Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar core structure but with a chlorine atom instead of fluorine.

Uniqueness: Methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to its chlorinated or monofluorinated counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.

Properties

IUPAC Name

methyl 5,8-difluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c1-16-10(14)8-4-5-6(12)2-3-7(13)9(5)11(15)17-8/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIICCZLCBUEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2C(=O)O1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Reactant of Route 4
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.